molecular formula C17H21N3O3S B2405772 1-(2-Oxo-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1421500-46-0

1-(2-Oxo-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2405772
CAS No.: 1421500-46-0
M. Wt: 347.43
InChI Key: ARNYCZOCRBXZCL-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to a range of biological and pharmacological activities

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions . These reactions can lead to various downstream effects, depending on the specific targets and the nature of the interaction.

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities . The specific effects of this compound would depend on its targets and the nature of its interaction with these targets.

Properties

IUPAC Name

1-[2-oxo-2-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-15-4-5-16(22)20(15)11-17(23)19-9-6-13(7-10-19)12-24-14-3-1-2-8-18-14/h1-3,8,13H,4-7,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNYCZOCRBXZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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